- Synthesis of Benzyllithiums: study of their reactivity vis-a-vis carbon-carbon double bonds, 1991, , ,

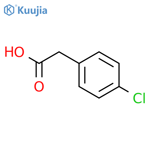

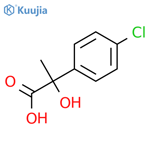

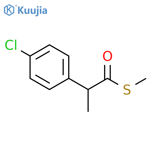

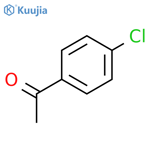

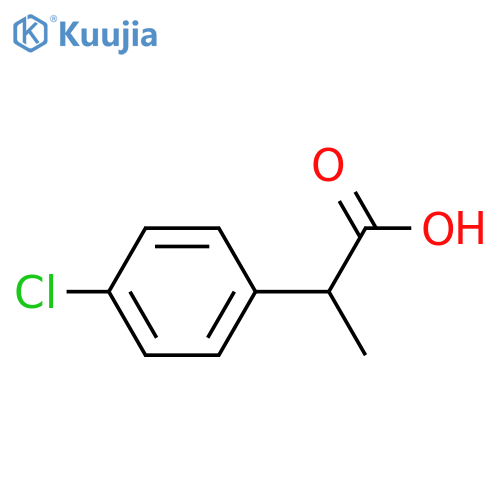

Cas no 938-95-4 (2-(4-Chlorophenyl)propanoic acid)

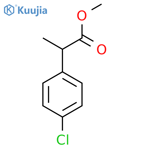

938-95-4 structure

Nome del prodotto:2-(4-Chlorophenyl)propanoic acid

2-(4-Chlorophenyl)propanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- DL-2-(4-chlorophenyl)propan-oic acid

- 4-Chloro-alpha-methylphenylacetic acid

- 2-(p-Chlorophenyl)propionic acid

- 4-chloromethyl phenylacetic acid

- 2-(4-Chlorophenyl)propanoic acid

- 2-(4-Chlorophenyl)propionic acid

- 4-(Chlormethyl)Phenylacetic Acid

- P-CHLORO-ALPHA-METHYLPHENYLACETIC ACID

- (R,S)-2-(4'-chlorophenyl) propionic acid

- (R,S)-2-(p-chlorophenyl)-propionic acid

- DL-2-(4-Chlorophenyl)propanoic acid

- DL-4-Chloro-alpha-methylphenylacetic acid

- YOZILQVNIWNPFP-UHFFFAOYSA-N

- 4-Chloro-a-methyl-benzeneacetic acid

- dl-p-Chloro-.alpha.-methylphenylacetic acid

- Benzeneacetic acid, 4-chloro-.alpha.-methyl-

- 2-(4-Chloro-phenyl)-propionic acid

- (4-CHLOROMETHYLPHENYL)ACETIC ACID

- (?)-p-Chlorohydratropic acid

- YOZILQVNIWNPFP-UH

- 4-Chloro-α-methylbenzeneacetic acid (ACI)

- Hydratropic acid, p-chloro- (6CI, 7CI, 8CI)

- (±)-2-(4-Chlorophenyl)propionic acid

- (±)-2-(p-Chlorophenyl)propionic acid

- 4-Chloro-α-methylphenylacetic acid

- p-Chloro-α-methylphenylacetic acid

- 938-95-4

- 4-Chloro-alpha-methylphenylaceticacid

- TS-02573

- DB-057445

- Z982129848

- BBL103835

- DL-4-Chloro-alpha-methylphenylacetic acid, 96%

- MFCD00044670

- p-chloro(alpha-methyl)phenylacetic acid

- 2-(4-chlorophenyl) propanoic acid

- EN300-114385

- AKOS005207114

- 2-(4-chlorophenyl)-propionic acid

- EINECS 213-351-1

- InChI=1/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)

- .alpha.-(p-Chlorophenyl)propionic acid

- NS00041918

- DL-4-Chloro-alpha-Methyl Phenylacetic Acid

- YOZILQVNIWNPFP-UHFFFAOYSA-

- 2-(4-Chlorophenyl)propanoic Acid (>90%)

- CS-0135780

- DTXSID10912625

- p-Chloro-.alpha.-methylphenylacetic acid

- STL557645

- SY347515

- SCHEMBL121108

- DL-4-Chloro- alpha -methylphenylacetic acid

- MFCD20638480

- a-(p-chlorophenyl)propionic acid

- 4-Chloro-.alpha.-methylphenylacetic acid

-

- MDL: MFCD00044670

- Inchi: 1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)

- Chiave InChI: YOZILQVNIWNPFP-UHFFFAOYSA-N

- Sorrisi: O=C(C(C)C1C=CC(Cl)=CC=1)O

- BRN: 2328710

Proprietà calcolate

- Massa esatta: 184.02900

- Massa monoisotopica: 184.029107

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 12

- Conta legami ruotabili: 2

- Complessità: 162

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Superficie polare topologica: 37.3

- Conta Tautomer: niente

- XLogP3: 2.5

Proprietà sperimentali

- Colore/forma: Solid

- Densità: 1.263

- Punto di fusione: 57-61 °C

- Punto di ebollizione: 121-126 °C/0.2 mmHg

- Punto di infiammabilità: 121-126°C/0.2mm

- Indice di rifrazione: 1.565

- Coefficiente di ripartizione dell'acqua: Soluble in water.

- PSA: 37.30000

- LogP: 2.52810

- Solubilità: Non determinato

- Pressione di vapore: 0.0±0.7 mmHg at 25°C

2-(4-Chlorophenyl)propanoic acid Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Danger

- Dichiarazione di pericolo: H301-H317-H319

- Dichiarazione di avvertimento: P280-P301+P310-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG 3

- WGK Germania:3

- Codice categoria di pericolo: 22-36-43

- Istruzioni di sicurezza: S26-S36/37

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R36/37/38

- Condizioni di conservazione:Room temperature

2-(4-Chlorophenyl)propanoic acid Dati doganali

- CODICE SA:2916399090

- Dati doganali:

Codice doganale cinese:

2916399090Panoramica:

2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

Riassunto:

2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

2-(4-Chlorophenyl)propanoic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 11021-1/G |

2-(4-CHLOROPHENYL)PROPANOIC ACID |

938-95-4 | 97% | 1g |

$29 | 2023-09-18 | |

| Enamine | EN300-114385-0.1g |

2-(4-chlorophenyl)propanoic acid |

938-95-4 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206420-25g |

2-(4-Chlorophenyl)propanoic acid |

938-95-4 | 98% | 25g |

¥2152.00 | 2024-04-24 | |

| Key Organics Ltd | TS-02573-10MG |

2-(4-chlorophenyl)propanoic acid |

938-95-4 | >97% | 10mg |

£63.00 | 2025-02-09 | |

| AstaTech | 11021-25/G |

2-(4-CHLOROPHENYL)PROPANOIC ACID |

938-95-4 | 97% | 25g |

$299 | 2023-09-18 | |

| TRC | C381825-500mg |

2-(4-Chlorophenyl)propanoic Acid |

938-95-4 | 500mg |

$ 109.00 | 2023-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 650714-5G |

2-(4-Chlorophenyl)propanoic acid |

938-95-4 | 5g |

¥1348.28 | 2023-12-01 | ||

| abcr | AB178124-5 g |

4-Chloro-alpha-methylphenylacetic acid, 97%; . |

938-95-4 | 97% | 5 g |

€99.30 | 2023-07-20 | |

| Chemenu | CM279365-100g |

2-(4-Chlorophenyl)propanoic acid |

938-95-4 | 95+% | 100g |

$647 | 2021-06-16 | |

| Apollo Scientific | OR951001-5g |

4-Chloro-alpha-methylphenylacetic acid |

938-95-4 | 96% | 5g |

£150.00 | 2025-02-20 |

2-(4-Chlorophenyl)propanoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt; 3 h, 85 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Pyrethroid compound and hair growth composition thereby, Japan, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Dimethyl sulfoxide , Acetic anhydride

Riferimento

- The oxidation of aldehyde bisulfite adducts to carboxylic acids and their derivatives with dimethyl sulfoxide and acetic anhydride, Tetrahedron Letters, 1986, 27(34), 3995-8

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 8 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Riferimento

- Preparation of azabicyclo[3.2.1]octanyl derivatives and diazepine derivatives, especially tropine, atropine and nortropine derivatives and pirenzepines, as muscarinic receptor modulators for treating ocular disorders, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Acetic anhydride , Lithium chloride Catalysts: Palladium chloride , Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ; 24 h, 70 °C

Riferimento

- Pd-Catalyzed Regioselective Branched Hydrocarboxylation of Terminal Olefins with Formic Acid, Organic Letters, 2022, 24(3), 886-891

Metodo di produzione 6

Condizioni di reazione

1.1 Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ; 5 min, rt

1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C

1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C

Riferimento

- Photocarboxylation of Benzylic C-H Bonds, Journal of the American Chemical Society, 2019, 141(29), 11393-11397

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Butyllithium , Diisopropylethylamine Solvents: Tetrahydrofuran , Hexane ; 0 °C → rt; 30 min, rt; rt → -15 °C

1.2 -15 °C; 1 h, -15 °C

1.3 overnight, -15 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 -15 °C; 1 h, -15 °C

1.3 overnight, -15 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Riferimento

- Functionalization of α-C(sp3)-H Bonds in Amides Using Radical Translocating Arylating Groups, Angewandte Chemie, 2021, 60(7), 3561-3565

Metodo di produzione 8

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid , Lithium chloride , Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone

1.2 -

1.2 -

Riferimento

- Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids, Organic Letters, 1999, 1(3), 459-461

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Acetic anhydride , Lithium chloride Catalysts: Palladium chloride , Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ; 24 h, 70 °C

Riferimento

- Method for preparing branched carboxylic acid compound with palladium chloride as catalyst, China, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Water Solvents: Water

Riferimento

- Reductive desulfonylation of 2-aryl-2-benzysulfonylacetates and -propionates with sodium amalgam. A new synthesis of 2-arylacetic and 2-arylpropionic acids, Chemical & Pharmaceutical Bulletin, 1983, 31(3), 883-6

Metodo di produzione 12

Condizioni di reazione

1.1 Solvents: Water ; 16 h, pH 8, 30 °C

Riferimento

- Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270, Enzyme and Microbial Technology, 1999, 24, 160-163

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Acetone , Water

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- An interesting synthetic application of S-alkyl (aryl)bis(alkylsulfanyl)thioacetates: general procedure for the preparation of (±)-α-arylpropionic acids, Synthesis, 2002, (7), 921-927

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2

Riferimento

- Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)], Huaxue Shiji, 2006, 28(7), 426-428

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water

1.2 16 h, 600 psi, 80 °C

1.2 16 h, 600 psi, 80 °C

Riferimento

- Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactions, Reaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Hexamethylphosphoramide , Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 2 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C

1.3 0 °C → 23 °C; 30 min, 23 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C

1.3 0 °C → 23 °C; 30 min, 23 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Preparation of N-[3-(2-pyridyloxy or phenoxy)propyl]benzylamine derivatives as modulating agents for liver X receptors (LXR), World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Triethylamine , Oxygen Catalysts: Nickel monoxide , Nickel , Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethylacetamide ; 24 h, rt

Riferimento

- Nickel/Nickel Oxide in Combination with a Photoredox Catalyst for the Reductive Carboxylation of Unsaturated Hydrocarbons with CO2 under Visible-Light Irradiation, ACS Sustainable Chemistry & Engineering, 2019, 7(13), 11313-11322

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)

Riferimento

- Preparation of co-dimers of styrene and p-chlorostyrene with regulated monomer sequences using phosphates, Polymer Bulletin (Berlin, 1983, 9(10-11), 487-94

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Titanium tetrachloride , Lithium aluminum hydride Solvents: Tetrahydrofuran

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- A new method for the preparation of 2-arylpropionic acids using low-valent titanium, Tetrahedron Letters, 1993, 34(49), 7973-4

2-(4-Chlorophenyl)propanoic acid Raw materials

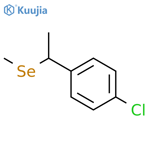

- Benzene, 1-chloro-4-[1-(methylseleno)ethyl]-

- 1-(4-chlorophenyl)ethan-1-one

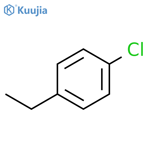

- 1-Chloro-4-ethylbenzene

- Benzeneacetic acid, 4-chloro-α-methyl-α-[(phenylmethyl)sulfonyl]-, phenylmethyl ester

- 2-(4-chlorophenyl)-2-hydroxypropanoic Acid

- Methyl 4-Chloro-a-methyl-benzeneacetate

- Benzeneacetamide, 4-chloro-α-methyl-

- 4-Chlorophenylacetic acid

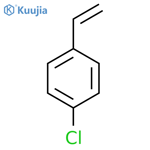

- p-Chlorostyrene

- Benzene, 1-chloro-4-(1-methyl-3-phenyl-2-propenyl)-

- Benzeneethanethioic acid, 4-chloro-α-methyl-, S-methyl ester

2-(4-Chlorophenyl)propanoic acid Preparation Products

2-(4-Chlorophenyl)propanoic acid Letteratura correlata

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

3. Back matter

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

938-95-4 (2-(4-Chlorophenyl)propanoic acid) Prodotti correlati

- 2098120-31-9(1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1336628-66-0(N-{3-(2S)-2-aminopropylphenyl}acetamide)

- 1437434-09-7(7-Bromo-3-chloro-5-methyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide)

- 502482-34-0(1-Boc-4-aminopiperidine)

- 2228256-51-5(3-amino-2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid)

- 2102410-94-4(3-bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine)

- 1447671-75-1(3-Isopropyl pentafluoroethylbenzene)

- 1895552-14-3(4-hydroxy-1-(3-hydroxyphenyl)cyclohexane-1-carboxylic acid)

- 2351976-98-0(Methyl 2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoate)

- 1856161-07-3(3-[(1-Amino-3-methoxybutan-2-yl)oxy]propan-1-ol)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:938-95-4)(4-CHLOROMETHYLPHENYL)ACETIC ACID

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:938-95-4)2-(4-Chlorophenyl)propanoic acid

Purezza:99%

Quantità:25g

Prezzo ($):265.0